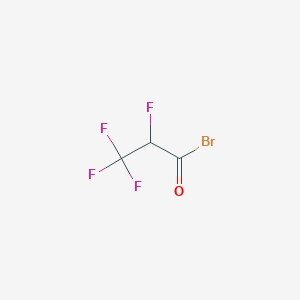

2,3,3,3-Tetrafluoropropanoyl bromide

Description

Significance in Organofluorine Chemistry Research

Organofluorine chemistry is a significant field of study, as the introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org Fluorinated compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.org While the broader class of organofluorine compounds is extensively researched, specific academic studies detailing the unique significance of 2,3,3,3-Tetrafluoropropanoyl bromide are not widely available in publicly accessible literature. Its structural features suggest it could serve as a building block for introducing the 2,3,3,3-tetrafluoropropanoyl moiety into other molecules, a common strategy in the synthesis of complex fluorinated targets.

Overview of its Role as a Key Synthetic Reagent

Acyl halides are well-established as reactive intermediates in organic synthesis, frequently employed in acylation reactions to form esters, amides, and ketones. Perfluoroacyl halides, in particular, are precursors in the synthesis of various fluorinated substances. acs.org Given its structure, this compound is anticipated to function as a key synthetic reagent for introducing the tetrafluoropropanoyl group. However, specific, detailed research outlining its widespread application or unique advantages as a synthetic reagent is limited.

Current Research Frontiers Involving Perfluorinated Propanoyl Compounds

Research into perfluorinated compounds (PFCs) and per- and polyfluoroalkyl substances (PFAS) is an active and evolving field. princeton.edu A significant portion of current research is driven by the environmental persistence and potential biological effects of certain long-chain PFAS. princeton.edu Consequently, a major research frontier involves the development of methods for the degradation and remediation of these "forever chemicals." nih.gov Another area of intense investigation is the design and synthesis of new, less persistent, and more environmentally benign fluorinated compounds that retain the desirable properties of their predecessors. rsc.org

While broad research into perfluorinated compounds is extensive, specific research frontiers dedicated solely to perfluorinated propanoyl compounds, including this compound, are not distinctly defined in the available literature. The focus tends to be on larger classes of fluorinated molecules or those with specific environmental or biological significance.

Structure

3D Structure

Propriétés

Numéro CAS |

61444-66-4 |

|---|---|

Formule moléculaire |

C3HBrF4O |

Poids moléculaire |

208.94 g/mol |

Nom IUPAC |

2,3,3,3-tetrafluoropropanoyl bromide |

InChI |

InChI=1S/C3HBrF4O/c4-2(9)1(5)3(6,7)8/h1H |

Clé InChI |

ROEJWJRJEMOALT-UHFFFAOYSA-N |

SMILES canonique |

C(C(=O)Br)(C(F)(F)F)F |

Origine du produit |

United States |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to 2,3,3,3-Tetrafluoropropanoyl Bromide

The preparation of acyl bromides, such as this compound, can conceptually be approached through various established chemical transformations. These routes often involve the conversion of a corresponding carboxylic acid or the functionalization of a suitable fluorinated precursor.

Bromination and Elimination Approaches

Bromination and subsequent elimination reactions represent a classical strategy in organic synthesis for the introduction of unsaturation or the formation of functional groups. In the context of synthesizing this compound, these approaches would likely start from a trifluoropropene derivative.

The radical bromination of alkenes, often initiated by ultraviolet (UV) light, is a common method for the formation of allylic bromides. A plausible, though not explicitly documented, route to a precursor for this compound could involve the radical bromination of a suitable trifluoropropene. For instance, the reaction of 3,3,3-trifluoropropene (B1201522) with bromine under illumination could potentially lead to the formation of 2,3-dibromo-1,1,1-trifluoropropane. This intermediate could then theoretically undergo further transformations to yield the desired acyl bromide.

A patent for the preparation of 2-bromo-3,3,3-trifluoropropene describes a two-step process starting with the illumination-initiated bromination of trifluoropropene. google.com In this process, bromine is added to a reactor and, under illumination, trifluoropropene is introduced to yield 2,3-dibromo-1,1,1-trifluoropropane. google.com

Table 1: Illustrative Conditions for Radical Bromination of Trifluoropropene

| Parameter | Condition |

| Reactants | Trifluoropropene, Bromine |

| Initiator | UV light |

| Temperature | 20-100 °C |

| Product | 2,3-dibromo-1,1,1-trifluoropropane |

This data is based on a patented process for a related compound and illustrates a potential pathway. google.com

Following the formation of a dibrominated intermediate, an alkali-mediated dehydrobromination step is a standard method to introduce a double bond. In the synthesis of 2-bromo-3,3,3-trifluoropropene, the intermediate 2,3-dibromo-1,1,1-trifluoropropane is treated with an alkali solution, such as sodium hydroxide (B78521), in the presence of a phase-transfer catalyst. google.com This process eliminates one equivalent of hydrogen bromide to form the target alkene. While this specific example leads to an alkene, similar dehydrobromination strategies could be envisioned in multi-step syntheses aiming for this compound, potentially involving the elimination of HBr from a suitably functionalized and brominated propane (B168953) derivative.

Table 2: Conditions for Alkali-Mediated Dehydrobromination

| Parameter | Condition |

| Substrate | 2,3-dibromo-1,1,1-trifluoropropane |

| Reagents | Sodium hydroxide solution, Phase-transfer catalyst |

| Temperature | 40-90 °C |

| Product | 2-bromo-3,3,3-trifluoropropene |

This data is derived from a patented process for a related compound. google.com

Metal-Catalyzed Dehalogenation Strategies

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective routes to a wide array of compounds. Dehalogenation reactions, in particular, can be a powerful tool for the formation of new bonds and the removal of halogen atoms.

These examples highlight the utility of metal catalysts in the manipulation of halogenated compounds and suggest that similar strategies could be explored for the synthesis of this compound from a suitable polyhalogenated precursor.

Comparative Analysis of Synthetic Methodologies

The synthesis of this compound can be approached through several routes, primarily centered around the derivatization of 2,3,3,3-tetrafluoropropionic acid or related fluorinated precursors. A common strategy involves the conversion of the carboxylic acid to the corresponding acyl bromide.

One plausible pathway begins with the synthesis of 2,3,3,3-tetrafluoropropionic acid itself. A documented method for this is the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide. google.comgoogle.com This hydrolysis can be carried out under acidic or basic conditions, with or without a catalyst, to yield the desired carboxylic acid. google.com Following the formation of 2,3,3,3-tetrafluoropropionic acid, it can then be converted to this compound using standard brominating agents.

Evaluation of Reaction Yields and Product Purity

The subsequent conversion to the acyl bromide would then depend on the efficiency of the brominating agent and the purification methods employed. The purity of the final product is critical, as residual starting materials or by-products can affect its reactivity in downstream applications.

| Synthetic Step | Starting Material | Product | Reported Yield |

| Hydrolysis | N,N-diethyl-2,3,3,3-tetrafluoropropionamide | 2,3,3,3-Tetrafluoropropionic acid | Up to 96% google.com |

| Bromination | 2,3,3,3-Tetrafluoropropionic acid | This compound | Data not available |

This table is based on available data for the synthesis of the precursor acid. The yield for the final bromination step is not explicitly documented in the provided search results.

Assessment of Industrial Scalability

The industrial-scale production of this compound presents several challenges. The synthesis of the precursor, 2,3,3,3-tetrafluoropropionic acid, from N,N-diethyl-2,3,3,3-tetrafluoropropionamide is described as suitable for industrial production due to simple operation and mild reaction conditions. google.comgoogle.com

Considerations for Sustainable Chemical Synthesis

The principles of green chemistry are increasingly important in the synthesis of specialty chemicals like this compound. A key consideration is the use of less hazardous reagents and the minimization of waste. The synthesis of the precursor acid from a by-product of other industrial processes, as suggested in one patent, represents a positive step towards a more sustainable route. google.com

Further research into catalytic and solvent-free reaction conditions could significantly improve the environmental footprint of the synthesis. For instance, the use of phase-transfer catalysts in related halogen exchange reactions has been shown to be effective and can be a more environmentally benign approach.

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound and for controlling the formation of unwanted by-products.

Role of Dibromo Intermediates in Reaction Progression

While not directly involved in the synthesis from the carboxylic acid, dibromo intermediates are significant in related synthetic pathways that could potentially be adapted. For example, the synthesis of the related compound 2-bromo-3,3,3-trifluoropropene involves the formation of a 2,3-dibromo-1,1,1-trifluoropropane intermediate. This is formed through the bromination of trifluoropropene, followed by dehydrobromination. This highlights a common mechanistic motif in the synthesis of halogenated propenes, where the addition of bromine across a double bond is a key step. A similar addition-elimination mechanism could be envisioned in alternative syntheses of the target acyl bromide.

Control of By-product Formation (e.g., 1-bromo-3,3,3-trifluoropropene)

The formation of by-products such as 1-bromo-3,3,3-trifluoropropene is a potential issue, particularly in syntheses that might involve elimination reactions from polyhalogenated precursors. The control of such by-products is typically achieved through careful optimization of reaction conditions, including temperature, pressure, reaction time, and the choice of catalyst and solvent.

For instance, in the synthesis of 2-bromo-3,3,3-trifluoropropene, the dehydrobromination of the dibromo intermediate is a critical step where the formation of isomeric by-products could occur. The selectivity of this elimination reaction would be key to ensuring a high purity of the desired product. While direct information on the control of 1-bromo-3,3,3-trifluoropropene as a by-product in the synthesis of this compound is not available, general principles of reaction engineering would apply.

Strategies to Minimize Carbocation Rearrangements

In the synthesis of acyl bromides, particularly from their corresponding carboxylic acids or derivatives, the potential for carbocation rearrangements exists, which can lead to the formation of undesired isomeric impurities. Although specific literature detailing carbocation rearrangement minimization for this compound is not extensively available, general principles in organic synthesis can be applied. The use of reagents that avoid the formation of a discrete carbocation intermediate is a primary strategy.

One effective method is the conversion of the corresponding carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid, using a reagent like phosphorus tribromide (PBr₃). This reaction typically proceeds through a mechanism that does not involve the formation of a free carbocation. Instead, the carboxylic acid is converted into a better leaving group, which is then displaced by the bromide ion in an Sₙ2-type reaction. This mechanism inherently avoids the possibility of carbocation rearrangements, thus ensuring the integrity of the carbon skeleton. wikipedia.org

Optimization of Synthesis Parameters

The optimization of synthesis parameters is crucial for the development of a robust and economically viable process for producing this compound.

Influence of Temperature and Catalyst Type

The temperature and choice of catalyst are pivotal in controlling the reaction rate and minimizing the formation of byproducts. While specific studies on the synthesis of this compound are limited, analogous reactions provide insight. For instance, in acylation reactions, a careful selection of the catalyst and temperature can significantly impact the yield and purity of the product.

Table 1: Hypothetical Influence of Catalyst and Temperature on Acyl Bromide Synthesis

| Catalyst | Temperature (°C) | Hypothetical Yield (%) | Remarks |

| None | 100-120 | Moderate | Slower reaction rate, potential for thermal decomposition. |

| Lewis Acid (e.g., ZnCl₂) | 60-80 | High | Increased reaction rate, potential for side reactions if not controlled. |

| Amide-based (e.g., DMF) | 25-50 | High | Forms Vilsmeier-Haack type reagent, mild conditions. |

This table is illustrative and based on general principles of acylation reactions.

The use of a catalyst, such as a Lewis acid or a catalytic amount of an amide like N,N-dimethylformamide (DMF), can facilitate the reaction at lower temperatures, thereby reducing the likelihood of thermal degradation of the product and reactants.

Enhancement of Reaction Efficiency via Phase-Transfer Catalysts

Phase-transfer catalysis (PTC) is a powerful technique for accelerating reactions between reactants in immiscible phases, such as a solid-liquid or liquid-liquid system. crdeepjournal.orgnih.gov This method can enhance reaction rates, improve yields, and often allows for the use of milder reaction conditions and less expensive and environmentally benign solvents. wikipedia.orgtcichemicals.comtheaic.org

In the context of synthesizing this compound, a phase-transfer catalyst could be employed if the synthesis involves a salt of 2,3,3,3-tetrafluoropropanoic acid (in an aqueous or solid phase) reacting with a brominating agent in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the carboxylate anion into the organic phase where the reaction occurs. wikipedia.orgtcichemicals.com

Table 2: Common Phase-Transfer Catalysts and Their Properties

| Catalyst Type | Examples | Key Characteristics |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC) | Effective, commercially available, suitable for many applications. wikipedia.orgtheaic.org |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide (TBPB) | Higher thermal stability compared to ammonium salts. wikipedia.org |

| Crown Ethers | 18-Crown-6 | Excellent for complexing with alkali metal cations, but can be expensive and toxic. tcichemicals.comtheaic.org |

| Cryptands | [2.2.2]Cryptand | Form highly stable inclusion complexes with cations. |

The use of PTC can lead to a more efficient and scalable process, minimizing the need for harsh reaction conditions. crdeepjournal.org

Advanced Purification Techniques for High Purity (e.g., Rectification)

Achieving high purity of this compound is essential for its use in subsequent applications, such as in the synthesis of pharmaceuticals or agrochemicals. Due to the volatile and reactive nature of acyl halides, fractional distillation under reduced pressure, also known as rectification, is a common and effective purification method.

Rectification in a fractionating column with a high number of theoretical plates allows for the separation of the desired product from impurities with close boiling points. Careful control of the column head temperature and reflux ratio is critical to obtain a high-purity fraction. The process should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl bromide by atmospheric moisture.

Ancillary Synthetic Strategies for Fluorinated Acyl Bromides and Related Structures

Utilization of Phosphorus Tribromide in Acyl Bromide Synthesis

A well-established and reliable method for the synthesis of acyl bromides from carboxylic acids is the use of phosphorus tribromide (PBr₃). wikipedia.org This reagent is particularly advantageous as it generally provides high yields and avoids the carbocation rearrangements that can occur with other methods. wikipedia.org

3 R-COOH + PBr₃ → 3 R-COBr + H₃PO₃

The reaction is typically performed by adding PBr₃ to the carboxylic acid, often with gentle heating. The phosphorous acid byproduct is non-volatile and can be easily separated from the volatile acyl bromide product by distillation. This method is applicable to a wide range of carboxylic acids, including fluorinated substrates. wikipedia.org For instance, the synthesis of pentaerythrityl bromide from pentaerythritol (B129877) utilizes phosphorus tribromide. orgsyn.org The preparation of phosphorus tribromide itself can be achieved by reacting red phosphorus with bromine. youtube.com

Radical Acceptor Chemistry with Fluorinated Propenes

The carbon-carbon double bond in fluorinated propenes, such as 2,3,3,3-tetrafluoropropene (B1223342), serves as a radical acceptor, enabling the formation of functionalized propane derivatives. This reactivity can be harnessed to construct the carbon skeleton of this compound. A plausible, though not explicitly documented, two-step approach would involve the radical addition of hydrogen bromide (HBr) across the double bond, followed by oxidation of the resulting alkyl bromide to the desired acyl bromide.

The free-radical addition of HBr to unsymmetrical alkenes, often initiated by peroxides, proceeds via an anti-Markovnikov mechanism. chemguide.co.ukorgoreview.comchemistrysteps.commasterorganicchemistry.comlibretexts.org In the case of 2,3,3,3-tetrafluoropropene, the bromine radical (Br•) would add to the less substituted carbon of the double bond (C2), leading to the formation of a more stable secondary radical at C3. Subsequent hydrogen abstraction from HBr would yield 2-bromo-1,1,1,2-tetrafluoropropane.

Following the formation of the alkyl bromide intermediate, a subsequent oxidation step would be required to convert the C2-H bond to a carbonyl group. Oxidative cleavage of the C-C bond adjacent to the fluorinated carbons could potentially yield the desired acyl bromide, although this would require careful selection of reagents to avoid over-oxidation or decomposition. libretexts.orgmasterorganicchemistry.comlibretexts.org While direct oxidative bromination at the C2 position is conceivable, it is a challenging transformation.

An alternative strategy involves the use of 2-bromo-3,3,3-trifluoropropene (BTP) as a radical acceptor. While not leading directly to the target compound, this chemistry demonstrates the principle of radical additions to fluorinated propenes for the synthesis of complex fluorinated molecules. In such reactions, a radical precursor, such as a redox-active ester, adds to the double bond of BTP to form a range of secondary trifluoromethylated alkyl bromides.

Table 1: Examples of Radical Additions to Fluorinated Propenes

| Fluorinated Propene | Radical Precursor/Reagent | Product | Reference |

| 2,3,3,3-Tetrafluoropropene | HBr (with peroxide) | 2-Bromo-1,1,1,2-tetrafluoropropane (theoretical) | chemguide.co.ukchemistrysteps.com |

| 2-Bromo-3,3,3-trifluoropropene | Redox-active esters | Secondary trifluoromethylated alkyl bromides | N/A |

Generation of Tetrafluoropropanoyl Motifs from C1 Synthons

The construction of complex molecules from single-carbon (C1) building blocks is a powerful strategy in organic synthesis. In the context of this compound, this would theoretically involve the sequential addition of a C1 synthon to a fluorinated precursor to build the three-carbon propanoyl backbone.

For instance, a C1 synthon could potentially react with a two-carbon fluorinated species to form the propanoyl skeleton. While the use of C1 synthons like carbon monoxide (CO), carbon dioxide (CO2), and formaldehyde (B43269) derivatives is well-established in organic chemistry, their specific application to generate the tetrafluoropropanoyl motif of the target compound is not well-documented in the scientific literature.

One can envision a hypothetical pathway where a suitable C2 fluorinated starting material, for example, a tetrafluoroethyl derivative, is carboxylated using a C1 synthon. Subsequent functional group interconversion would then be necessary to introduce the bromine atom at the acyl position. However, the development of such a synthetic route would require significant research to identify compatible C1 synthons and reaction conditions that are tolerant of the highly fluorinated nature of the substrate and intermediate species. The reactivity of fluorinated compounds often differs significantly from their non-fluorinated counterparts, presenting unique challenges in process development and optimization. Therefore, while theoretically plausible, the synthesis of this compound from C1 synthons remains a prospective rather than an established methodology.

Advanced Applications in Chemical Synthesis and Materials Science

2,3,3,3-Tetrafluoropropanoyl Bromide as a Fluorination Reagent

Regioselective and Stereoselective Introduction of Fluorinated Moieties

There is a lack of specific research demonstrating the application of this compound in regioselective or stereoselective fluorination reactions. While the principles of regioselective and stereoselective synthesis are well-established in organic chemistry, their application with this specific reagent has not been a subject of published studies.

Construction of Complex Fluorinated Molecular Architectures

While fluorinated building blocks are crucial in the synthesis of complex molecules for pharmaceuticals and materials science, the specific role of this compound in constructing such architectures is not detailed in the available literature.

Strategic Role in Organofluorine Chemistry

The strategic importance of this compound in the broader context of organofluorine chemistry can be inferred from the behavior of similar compounds, but direct evidence and specific examples are lacking.

Precursor in the Assembly of Advanced Fluoroalkyl Groups

As an acyl bromide, this compound possesses a reactive site for nucleophilic attack. It is plausible that it could serve as a precursor for the introduction of the 2,3,3,3-tetrafluoropropanoyl group or derived fluoroalkyl moieties. However, specific examples of its use in assembling advanced fluoroalkyl groups are not described in the scientific literature.

Synthesis of Fluorinated Building Blocks for Diverse Chemical Syntheses

The potential of this compound to be converted into other valuable fluorinated building blocks exists in theory. For instance, reactions with various nucleophiles could yield a range of derivatives. However, documented synthetic routes starting from this specific bromide to produce other key fluorinated synthons are not available.

Utility in Polymer Chemistry Research

There is no information available in the public domain regarding the use of this compound in polymer chemistry research. While fluorinated monomers are essential in creating high-performance polymers, the application of this particular compound as a monomer or initiator has not been reported.

Incorporation into Polymerization Processes

While direct incorporation of this compound into polymerization is not a standard method, its derivatives are crucial for creating fluorinated monomers. The acyl bromide can be converted into other functional groups, such as esters or amides, which can then be polymerized. The resulting polymers contain the tetrafluoropropyl moiety, which imparts unique properties. The presence of fluorine in a polymer backbone significantly enhances thermal stability, chemical inertness, and hydrophobicity. mdpi.com The strong carbon-fluorine bonds are responsible for this increased stability compared to non-fluorinated analogues. mdpi.com

Characterization of Fluorine Content in Fluorinated Polymers

The chemical composition, particularly the fluorine content and its distribution, critically influences the operational properties of fluorinated polymers, including chemical resistance, and optical and thermal characteristics. researchgate.net Consequently, a variety of analytical techniques are employed to characterize these materials. researchgate.net These methods are essential for quality control and for understanding the structure-property relationships in new fluorinated polymers developed from precursors like this compound.

A systematic analysis of modern methods for the structural evaluation of fluorinated polymers reveals several key techniques. researchgate.net These include spectral, chemical, and microscopic methods, each providing distinct information about the polymer's composition and structure. researchgate.net

| Microscopic Methods | Atomic Force Microscopy (AFM), Scanning Electron Microscopy with Energy Dispersive X-ray (SEM-EDX) | Surface morphology and elemental mapping of fluorine. researchgate.net |

Solution fluorine-19 nuclear magnetic resonance (¹⁹F NMR) is particularly powerful for determining the sequence order and relative content of different fluorinated monomers within a polymer chain, as demonstrated in the analysis of terpolymers of tetrafluoroethylene (B6358150) (TFE), hexafluoropropylene (HFP), and vinylidene fluoride (B91410) (VDF). researchgate.net

Analysis of Polymer Molecular Weight via Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a primary technique for determining the molecular weight and molecular weight distribution of polymers. shimadzu.comintertek.com This analysis is critical because a polymer's properties, such as tensile strength, brittleness, and melt processing ability, are directly influenced by its molecular weight distribution. intertek.com For any fluorinated polymer synthesized, GPC provides essential data on the number-average molecular weight (Mn), mass-average molecular weight (Mw), and polydispersity (Mw/Mn). intertek.com

The GPC process separates molecules based on their hydrodynamic size in solution, with larger molecules eluting faster from the chromatography column. sepscience.com A calibration curve, typically created using known molecular weight standards like polystyrene, is used to correlate elution time with molecular weight. shimadzu.com

Table 2: Key Parameters in GPC Analysis of Polymers

| Parameter | Description | Importance |

|---|---|---|

| Stable Flow Rate | Consistent mobile phase flow through the system. | Ensures accuracy of retention time and reproducibility of molecular weight calculations. sepscience.com |

| Temperature Control | Maintaining a stable temperature for columns and detectors. | Ensures baseline stability and consistent sample solubility. sepscience.com |

| Column Selection | Choosing columns with appropriate pore sizes for the sample's molecular weight range. | Critical for achieving effective separation of polymer chains. sepscience.com |

| Detector | Typically a Refractive Index Detector (RID) for polymers without UV absorbance. shimadzu.com | Allows for the quantification of the polymer as it elutes. |

Advanced GPC systems may use multiple detectors, including light scattering and viscometers, to provide more absolute molecular weight data and information on the polymer's branching structure. uspnf.com

Contributions to the Synthesis of Compounds for Specialized Chemical Research

The introduction of fluorine-containing groups, such as the trifluoromethyl group, into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This makes fluorinated compounds highly valuable in various research fields. This compound acts as a key intermediate, providing a pathway to synthesize more complex fluorinated building blocks for specialized applications.

Intermediate in the Synthesis of Fluorinated Compounds for Agrochemical Research

In the crop protection industry, a significant percentage of modern pesticides are fluorinated. nih.gov The trifluoromethyl group, in particular, is a common feature, as it is strongly electron-withdrawing and can enhance the efficacy and metabolic stability of the active ingredient. nih.govuva.nl Fluorinated compounds have been developed as potent herbicides, fungicides, and insecticides. ccspublishing.org.cnresearchgate.net

The synthesis of these agrochemicals often relies on the coupling of fluorinated intermediates or building blocks. ccspublishing.org.cn For instance, the fungicide fluindapyr is synthesized by coupling two fluorine-containing building blocks: a pyrazole (B372694) carboxylate and an aminoindane. ccspublishing.org.cn Similarly, the insecticide triflumezopyrim (B3026458) incorporates a trifluoromethyl group through the coupling of 1-iodo-3-(trifluoromethyl)benzene with dimethyl malonate. ccspublishing.org.cn Reagents like this compound can be chemically modified to produce such critical fluorinated intermediates.

Role in the Synthesis of Fluorinated Compounds with Potential for Pharmaceutical Research

Fluorine plays a crucial role in modern drug discovery, with approximately 20% of all pharmaceuticals containing fluorine. tcichemicals.comnih.gov The substitution of hydrogen with fluorine can improve key drug properties such as metabolic stability, bioavailability, and binding affinity to target enzymes or receptors. nih.gov The trifluoromethyl group is a particularly important motif in pharmaceuticals. uva.nlsciencedaily.com

Recent research has focused on developing more environmentally friendly methods for synthesizing these valuable compounds. sciencedaily.com Chemists have developed PFAS-free synthesis protocols using flow chemistry to generate reactive trifluoromethyl anions from simple fluorine sources like caesium fluoride. uva.nl These anions can then be reacted with various substrates to produce active ingredients for pharmaceuticals, such as antidepressants. uva.nlsciencedaily.com The versatility of this compound allows it to be a potential starting material for generating the precursors needed in these advanced synthetic platforms. The development of methods to create building blocks like 2- and 3-trifluoromethylmorpholines, which are valuable for drug discovery, further highlights the importance of access to fluorinated starting materials. researchgate.net

Facilitating Fluorinated Compound Research in Material Science

Fluorinated polymers are a unique class of materials with exceptional properties, including high thermal stability, chemical resistance, low friction coefficients, and interesting electrical properties. mdpi.com These characteristics make them suitable for a wide range of advanced applications, from chemically resistant coatings to biomedical equipment and smart materials. mdpi.comresearchgate.net

Poly(vinylidene fluoride) (PVDF) and its copolymers are among the most widely used fluorinated polymers due to their unique piezoelectric, pyroelectric, and ferroelectric properties. mdpi.com These electroactive characteristics are leveraged in applications such as sensors, actuators, and tissue engineering scaffolds. mdpi.com The properties of these polymers can be tuned by altering the fluorine content or by copolymerization. For example, increasing the fluorine content in P(VDF-HFP) copolymers leads to increased hydrophobicity. mdpi.com The use of this compound to create novel fluorinated monomers allows researchers to design and synthesize new polymers with tailored properties for specific material science applications.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-iodo-3-(trifluoromethyl)benzene |

| 2- and 3-trifluoromethylmorpholines |

| Caesium fluoride |

| Dimethyl malonate |

| Fluindapyr |

| Hexafluoropropylene (HFP) |

| Poly(vinylidene fluoride) (PVDF) |

| Polystyrene |

| Tetrafluoroethylene (TFE) |

| Triflumezopyrim |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. Its ability to probe the magnetic environments of atomic nuclei provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

¹⁹F NMR for Purity Assessment and Structural Elucidation

Fluorine-19 (¹⁹F) NMR spectroscopy is a particularly powerful tool for the analysis of fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F isotope, resulting in high sensitivity. nih.govwikipedia.org The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent method for both structural elucidation and purity assessment. nih.gov

In the case of 2,3,3,3-Tetrafluoropropanoyl bromide, the ¹⁹F NMR spectrum is expected to show distinct signals for the different fluorine environments within the molecule. The trifluoromethyl (-CF₃) group and the single fluorine atom on the adjacent carbon (-CHF-) would resonate at characteristic chemical shifts. The integration of these signals provides a quantitative measure of the relative number of fluorine atoms in each environment, which is crucial for confirming the compound's identity. Furthermore, the presence of any unexpected signals can indicate the presence of impurities, allowing for a precise determination of the sample's purity. The coupling between the different fluorine nuclei (¹⁹F-¹⁹F coupling) and between fluorine and hydrogen nuclei (¹⁹F-¹H coupling) provides additional structural information, such as the connectivity of the fluoroalkyl chain.

Table 1: Predicted ¹⁹F NMR Data for this compound

| Functional Group | Predicted Chemical Shift Range (ppm vs. CFCl₃) | Multiplicity |

| -CF₃ | -70 to -80 | Doublet |

| -CFH- | -130 to -150 | Quartet |

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Multi-Nuclear NMR for Comprehensive Structural Analysis

While ¹⁹F NMR is invaluable, a comprehensive structural analysis of this compound necessitates the use of multi-nuclear NMR, including ¹H and ¹³C NMR spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the single hydrogen atom in the molecule, located on the carbon adjacent to the carbonyl group. The signal for this proton would be split by the adjacent fluorine atom, providing a doublet, and its chemical shift would be indicative of its electron-deficient environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, three distinct carbon signals are expected: one for the carbonyl carbon, one for the trifluoromethyl carbon, and one for the carbon bearing a single fluorine and a hydrogen atom. The chemical shifts of these carbons are influenced by the electronegativity of the attached fluorine and bromine atoms.

By combining the data from ¹⁹F, ¹H, and ¹³C NMR, a complete and unambiguous assignment of the structure of this compound can be achieved.

Vibrational Spectroscopy for Molecular Characterization

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Product Identification

FTIR spectroscopy is a rapid and non-destructive technique that can be used to monitor the progress of a reaction and to identify the final product. In the synthesis of this compound, FTIR can be used to track the disappearance of starting material absorbances and the appearance of product-specific peaks.

The FTIR spectrum of this compound is expected to exhibit strong absorption bands corresponding to the stretching vibrations of the carbonyl group (C=O) and the carbon-fluorine (C-F) bonds. The C=O stretching frequency in acyl bromides typically appears at a higher wavenumber compared to other carboxylic acid derivatives due to the electron-withdrawing effect of the bromine atom. The presence of multiple fluorine atoms will also influence the position and intensity of the C-F stretching bands.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O | Stretching | 1780 - 1820 | Strong |

| C-F | Stretching | 1100 - 1400 | Strong, multiple bands |

| C-Br | Stretching | 500 - 700 | Medium to Strong |

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation of complex mixtures and the determination of a compound's purity. For a volatile compound like this compound, Gas Chromatography is a particularly suitable method.

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. This technique is highly effective for identifying the components of a sample and assessing its purity.

In a GC-MS analysis of this compound, the compound would first be separated from any impurities based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by two m/z units. The fragmentation pattern would provide further structural information, with characteristic fragments arising from the loss of a bromine atom, a carbonyl group, or parts of the fluoroalkyl chain.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Description | Predicted m/z |

| [C₃HF₄OBr]⁺ | Molecular Ion (⁷⁹Br/⁸¹Br) | 227.9 / 229.9 |

| [C₃HF₄O]⁺ | Loss of Bromine | 149 |

| [C₂HF₄]⁺ | Loss of C=O and Br | 101 |

| [CF₃]⁺ | Trifluoromethyl cation | 69 |

By analyzing the retention time from the gas chromatogram and the fragmentation pattern from the mass spectrum, the identity and purity of this compound can be confidently established.

Application of Gel Permeation Chromatography (GPC) in Polymer-Related Research

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. lcms.czresearchgate.net This method separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. lcms.czresearchgate.net Larger molecules are excluded from the pores of the column's stationary phase and thus elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. mdpi.commdpi.com

In the context of polymers synthesized using this compound, GPC is instrumental in assessing key parameters that dictate the material's physical and mechanical properties. These parameters include the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Đ), which is the ratio of Mw to Mn. lcms.cz A narrow polydispersity index (closer to 1) indicates a more uniform polymer chain length, which can be critical for applications requiring precise material properties.

The analysis of fluoropolymers by GPC presents unique challenges due to their often limited solubility in common organic solvents. Specialized solvent systems are therefore required. For instance, α,α,α-trifluorotoluene has been successfully employed as a mobile phase for the GPC analysis of highly fluorinated polymers. The choice of solvent is critical to ensure that the separation is based purely on size and not influenced by chemical interactions between the polymer and the stationary phase. mdpi.com

Table 1: GPC System Parameters for Fluorinated Polymer Analysis

| Parameter | Specification | Rationale |

| Mobile Phase | α,α,α-Trifluorotoluene | Ensures good solubility of highly fluorinated polymers. |

| Stationary Phase | Styragel® or similar porous gel | Provides a matrix with controlled pore sizes for effective size-based separation. mdpi.com |

| Detector | Refractive Index (RI), Multi-Angle Light Scattering (MALS) | RI detection is common, while MALS can provide absolute molecular weight without the need for column calibration with polymer standards. |

| Calibration | Polystyrene or Polymethyl Methacrylate standards | Used to create a calibration curve relating elution time to molecular weight for relative molecular weight determination. lcms.czmdpi.com |

This table presents typical parameters for GPC analysis of fluorinated polymers. Actual conditions may vary depending on the specific polymer and instrumentation.

Research findings have demonstrated the utility of GPC in characterizing various fluoropolymers. For example, GPC combined with MALS has been used to accurately determine the molecular weight and molecular weight distribution of fluoroalkyl acrylic and methacrylic polymers. This combination is particularly advantageous as it overcomes the potential inaccuracies of RI detection alone, which can be affected by the low refractive indices of fluorinated polymers.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. In polymer chemistry, it serves as a crucial tool for verifying the stoichiometry of the final polymer, ensuring that the monomer units have been incorporated in the expected ratios. For polymers derived from this compound, elemental analysis, particularly the quantification of fluorine, is vital for confirming the successful incorporation of the fluorinated monomer.

The accurate analysis of fluorine in organofluorine compounds can be challenging due to the high strength of the carbon-fluorine bond and the element's high electronegativity. Combustion Ion Chromatography (CIC) is a common and effective method for determining the fluorine content in a sample. In this technique, the polymer is combusted at a high temperature, converting the organically bound fluorine into hydrogen fluoride (B91410) (HF), which is then absorbed into an aqueous solution and analyzed by ion chromatography.

Table 2: Theoretical vs. Experimental Elemental Composition of a Hypothetical Polymer

| Element | Theoretical % (Calculated for a specific copolymer) | Experimental % (from Elemental Analysis) |

| Carbon (C) | 45.8 | 45.5 |

| Hydrogen (H) | 3.2 | 3.1 |

| Oxygen (O) | 18.2 | 18.5 |

| Fluorine (F) | 32.8 | 32.9 |

This table illustrates how experimental data from elemental analysis is compared with theoretical values to verify the polymer's composition. The data is hypothetical and serves as an example.

The stoichiometric verification by elemental analysis is a critical quality control step. It validates the synthesis process and ensures that the final polymer possesses the desired chemical composition, which in turn dictates its performance characteristics. The presence of bromine, originating from the this compound monomer, could also be quantified to further confirm the incorporation of this specific monomer, especially in cases where it acts as an initiator or a functional end-group.

Theoretical and Computational Chemistry Studies of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available theoretical or computational chemistry studies specifically focused on the compound This compound .

While general principles and methodologies of computational chemistry are well-documented for other related fluorinated and brominated compounds researchgate.netacs.orgrsc.orgnih.govbohrium.comacs.orgrsc.org, these findings are not directly applicable to or descriptive of this compound. Generating an article based on the provided outline would necessitate speculative or fabricated data, which would compromise the scientific integrity and accuracy of the content.

Therefore, it is not possible to provide the requested article with the required level of detail and specificity for "this compound" at this time due to the absence of published research in this specific area.

Theoretical and Computational Chemistry Studies

Quantitative Structure-Reactivity Relationship (QSRR) Investigations

There is no specific information available in the public domain regarding Quantitative Structure-Reactivity Relationship (QSRR) investigations for 2,3,3,3-Tetrafluoropropanoyl bromide. General QSRR studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. This is often achieved by correlating descriptors of the molecular structure with experimentally determined reactivity parameters. While this methodology is widely applied in various fields of chemistry, dedicated QSRR models for this compound have not been reported.

Molecular Dynamics Simulations for Mechanistic Insights

Similarly, there is a lack of published research on the use of molecular dynamics simulations to gain mechanistic insights into the behavior of this compound. Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing a detailed view of reaction mechanisms, conformational changes, and interactions with other species at an atomic level. At present, no such simulations appear to have been conducted or reported for this specific compound.

Q & A

Q. What are the established synthetic routes for preparing 2,3,3,3-tetrafluoropropanoyl bromide, and how do reaction conditions influence product purity?

- Methodological Answer: Synthesis typically involves bromination of 2,3,3,3-tetrafluoropropanoyl chloride using HBr or PBr₃ under anhydrous conditions. Key variables include temperature control (0–5°C to minimize side reactions) and stoichiometric excess of brominating agents to ensure complete conversion . Post-synthesis purification via fractional distillation or chromatography is critical, as residual chloride or unreacted precursors can compromise reactivity in downstream applications .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from related fluorinated acyl bromides?

- Methodological Answer:

- ¹⁹F NMR : Distinct signals for CF₃ (δ ≈ -70 ppm) and CF₂ (δ ≈ -120 ppm) groups confirm substitution patterns.

- IR Spectroscopy : A strong C=O stretch near 1800 cm⁻¹ and C-Br stretch at 550–600 cm⁻¹ are diagnostic.

- Mass Spectrometry : Molecular ion peaks at m/z 257 (M⁺) and fragments like [CF₃COBr]⁺ (m/z 177) aid identification .

Q. How can researchers safely handle and store this compound given its reactivity and toxicity?

- Methodological Answer: Store under inert gas (Ar/N₂) at -20°C in amber glass to prevent hydrolysis. Use fume hoods for handling due to corrosive vapors. Quench spills with sodium bicarbonate or sand, avoiding water to prevent exothermic reactions .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic acyl substitution reactivity of this compound in fluorinated ketone synthesis?

- Methodological Answer: The electron-withdrawing fluorine atoms activate the carbonyl carbon, enhancing electrophilicity. Kinetic studies show a two-step mechanism: (1) rapid formation of a tetrahedral intermediate with nucleophiles (e.g., amines), and (2) slower Br⁻ elimination. Solvent polarity (e.g., DMF vs. THF) significantly impacts rate constants .

Q. How do computational models (e.g., DFT) predict the thermodynamic stability and regioselectivity of reactions involving this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Q. What challenges arise in scaling up reactions using this compound, and how can mass transfer limitations be addressed?

Q. How does the hygroscopic nature of this compound affect its utility in moisture-sensitive reactions, and what drying protocols are most effective?

- Methodological Answer: Pre-drying solvents (e.g., molecular sieves) and reagents under vacuum (40°C, 12 h) reduces hydrolysis. In situ moisture scavengers like MgSO₄ or activated alumina maintain anhydrous conditions during reactions .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points for this compound: How should researchers validate purity and analytical methods?

- Methodological Answer: Literature values range from -30°C to -10°C due to impurities. Use differential scanning calorimetry (DSC) with slow heating rates (1°C/min) and cross-validate with HPLC (≥99% purity). Contaminated batches show broad DSC peaks .

Experimental Design

Q. Designing a kinetic study to compare the reactivity of this compound with non-fluorinated analogs: What controls and metrics are essential?

- Methodological Answer:

- Controls : Use identical solvent systems (e.g., anhydrous DCM) and nucleophile concentrations.

- Metrics : Monitor reaction progress via in situ ¹⁹F NMR or FTIR. Calculate rate constants (k) using pseudo-first-order approximations.

- Statistical Validation : Triplicate runs with error bars ≤5% .

Safety & Compliance

Q. What regulatory guidelines govern the disposal of waste containing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.